N-(4-chlorophenethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide
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Overview
Description
N-(4-chlorophenethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone to form the thiazole ring.
Urea Formation: Reacting the thiazole derivative with an isocyanate to introduce the urea functionality.
Final Coupling: Coupling the intermediate with 4-chlorophenethylamine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Potentially forming sulfoxides or sulfones.
Reduction: Reducing the nitro group (if present) to an amine.
Substitution: Halogen substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Using nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Potential use in the development of new materials or as a catalyst.
Mechanism of Action
The mechanism of action of N-(4-chlorophenethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide: Known for its unique structure and potential biological activity.
Other Thiazole Derivatives: Compounds like thiazole-4-carboxamide derivatives, which might have similar synthetic routes and biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both urea and thiazole functionalities, which might confer distinct biological properties compared to other thiazole derivatives.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2S/c1-13-2-8-16(9-3-13)23-19(27)25-20-24-17(12-28-20)18(26)22-11-10-14-4-6-15(21)7-5-14/h2-9,12H,10-11H2,1H3,(H,22,26)(H2,23,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBRXKZSTWIPCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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